5-Chloro-3-methyl-1-phenyl-1,2,4-triazole
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Overview
Description
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been achieved using various strategies . One approach involves using 3-amino-1,2,4-triazole as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of this compound, like other triazoles, contains two carbon and three nitrogen atoms in a five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles, including this compound, have been synthesized via multistep synthetic routes . These compounds are capable of undergoing a variety of chemical reactions due to their unique structure and properties .Mechanism of Action
Target of Action
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . This allows it to exhibit versatile biological activities.
Mode of Action
Triazole compounds in general are known to interact with their targets, leading to changes in the biological system
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . The downstream effects of these interactions can vary widely and are dependent on the specific targets and the biological system in which they are acting.
Result of Action
Given the compound’s potential to bind with various enzymes and receptors, it can be inferred that it may have significant effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole in lab experiments is its broad range of biological activities. It can be used to study the effects of antifungal, antibacterial, and antitumor agents. Additionally, this compound has a low toxicity profile, making it a safe and reliable compound for research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for the research on 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole. One potential area of research is the development of novel derivatives of this compound with improved biological activities. Additionally, the mechanism of action of this compound in fungi, bacteria, and cancer cells needs to be further elucidated. Moreover, the potential use of this compound as a therapeutic agent for various diseases needs to be explored in more detail.
Conclusion:
In conclusion, this compound is a heterocyclic compound with a broad range of biological activities. It has been extensively studied for its antifungal, antibacterial, and antitumor effects. The synthesis method of this compound involves several steps, including the reaction of acid chloride with sodium azide and reduction with lithium aluminum hydride. This compound has a low toxicity profile, making it a promising candidate for further research. However, its limited solubility in water may affect its bioavailability in certain experiments. Future research on this compound should focus on the development of novel derivatives and the elucidation of its mechanism of action in various diseases.
Synthesis Methods
The synthesis of 5-Chloro-3-methyl-1-phenyl-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the triazole ring, followed by reduction with lithium aluminum hydride to yield this compound.
Scientific Research Applications
5-Chloro-3-methyl-1-phenyl-1,2,4-triazole has been extensively studied for its various biological activities. It has been shown to have antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, this compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. Moreover, this compound has been shown to have antitumor effects against various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
5-chloro-3-methyl-1-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRIKMBXZAZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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